molecular formula C10H4BrClF3NO B598533 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline CAS No. 1204811-48-2

3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline

Cat. No. B598533
M. Wt: 326.497
InChI Key: PEKHWXZGWJQUHH-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline, also known as BCQTFMQ, is a synthetic organic compound that has been studied for its potential medicinal applications. It is a member of the quinoline family and is composed of a bromine, chlorine, and trifluoromethoxy group attached to a quinoline core. BCQTFMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis of Antimicrobial and Antimalarial Agents

Researchers have developed novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, including a series initiated from a compound structurally related to 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline. These derivatives demonstrated significant antimicrobial and antimalarial activities, highlighting the compound's utility in developing therapeutic agents (Parthasaradhi et al., 2015).

Chemical Synthesis and Structural Analysis

The compound's derivatives have been utilized in various chemical syntheses and structural analyses. For instance, studies on the steric pressure emitted by trifluoromethyl groups have provided insights into chemical reactivity and molecular structure (Schlosser et al., 2006). Moreover, the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines from related compounds has expanded the library of quinoxaline derivatives for potential applications in medicinal chemistry (Didenko et al., 2015).

Catalysis and Green Chemistry

In the context of green chemistry, the synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions without using hazardous solvents or catalysts has been reported. This approach underlines the importance of environmentally friendly methodologies in chemical synthesis involving quinoline derivatives (Ökten, 2019).

Antitumor Activities

Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, related structurally to 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline, have shown promising antitumor activities against various human tumor cell lines. These findings underscore the potential of such compounds in the development of new anticancer drugs (El-Agrody et al., 2012).

Photocatalytic and Magnetic Properties

The introduction of quinoline derivatives into octamolybdate complexes has led to the synthesis of compounds with notable electrocatalytic, photocatalytic, and magnetic properties. These complexes have applications in various fields, including environmental remediation and material science (Li et al., 2020).

properties

IUPAC Name

3-bromo-4-chloro-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3NO/c11-7-4-16-8-2-1-5(17-10(13,14)15)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKHWXZGWJQUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671186
Record name 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline

CAS RN

1204811-48-2
Record name 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204811-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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